1,1-Difluorocyclopropane-1-dibenzosuberyl piperazine dihydrochloride is a specialized chemical compound with significant relevance in medicinal chemistry due to its unique structural features and potential biological activities. This compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological properties. The molecular formula for this compound is , and it has a molecular weight of approximately 326.38 g/mol .
1,1-Difluorocyclopropane-1-dibenzosuberyl piperazine dihydrochloride can be sourced from various chemical suppliers and is often utilized in research settings, particularly in the development of new pharmaceuticals. It falls under the classification of heterocyclic compounds, specifically those containing piperazine rings, which are widely recognized for their roles in drug design and development .
The synthesis of 1,1-difluorocyclopropane derivatives typically involves the use of fluorinated reagents and specific reaction conditions to ensure high yields and selectivity. One notable method includes the reaction of alkenes with sodium bromodifluoroacetate under microwave irradiation, which can significantly enhance reaction efficiency .
In a simplified procedure for synthesizing piperazine derivatives, a protonated piperazine-1-ium cation can react with various acyl reagents or Michael acceptors to produce monosubstituted derivatives efficiently. This method allows for high yields without the need for protective groups, making it a cost-effective approach suitable for pharmaceutical applications .
The structure of 1,1-difluorocyclopropane-1-dibenzosuberyl piperazine dihydrochloride features a cyclopropane ring substituted with two fluorine atoms and linked to dibenzosuberyl piperazine moieties. The presence of fluorine enhances the lipophilicity and biological activity of the compound.
The compound's structural details can be summarized as follows:
The reactivity of 1,1-difluorocyclopropane derivatives is notable in both ring-forming and ring-opening reactions. These reactions can lead to the formation of various biologically active compounds. For instance, difluorocyclopropanes can undergo nucleophilic substitution reactions due to their strained ring structure, making them valuable intermediates in organic synthesis .
Several synthetic routes have been explored to optimize the production of these compounds, including variations in temperature, solvent systems (such as THF), and the use of microwave-assisted techniques that significantly reduce reaction times while maintaining high yields .
The physical properties of 1,1-difluorocyclopropane-1-dibenzosuberyl piperazine dihydrochloride are critical for its handling and application:
The chemical stability and reactivity are influenced by the presence of fluorine atoms, which can enhance electrophilic character in reactions. The compound's interactions with other chemicals can lead to diverse applications in synthetic organic chemistry .
This compound is primarily utilized in medicinal chemistry research due to its potential therapeutic applications. Its unique structural features make it a candidate for further exploration as an anti-cancer agent or for other pharmacological activities. Additionally, its synthesis methods contribute to the development of new compounds with enhanced biological activities .
This compound represents a structurally intricate molecule combining three pharmacologically significant motifs: a strained gem-difluorocyclopropane ring, a conformationally constrained dibenzosuberyl scaffold, and a basic piperazine moiety. Its molecular architecture enables unique interactions with biological targets, particularly in neurological and oncological contexts. The dihydrochloride salt form enhances aqueous solubility—critical for in vitro and in vivo applications—while the gem-difluorocyclopropane moiety augments metabolic stability and membrane permeability. The compound’s complexity arises from multiple chiral centers and fused ring systems, necessitating sophisticated synthetic approaches and stereochemical control [1] [4].
Systematic Nomenclature:The IUPAC name is (1aα,6α,10bα)-1-(1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)piperazine dihydrochloride, reflecting the fused tricyclic system, piperazine substitution, and stereochemistry. The "cyclopropa[c]cycloheptene" segment denotes the cyclopropane ring fused between carbons c and c+1 of the seven-membered dibenzosuberyl ring [1] [2].
Key Identifiers:Table 1: Chemical Identifiers of 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride
Property | Value |
---|---|
CAS Registry Number | 167155-78-4 |
Molecular Formula (Base) | C₂₀H₂₀F₂N₂ |
Molecular Formula (Salt) | C₂₀H₂₂Cl₂F₂N₂ |
Molecular Weight (Base) | 326.38 g/mol |
Molecular Weight (Salt) | 399.31 g/mol |
MDL Number | MFCD09955100 |
Common Synonyms | (1aα,6α,10bα)-1-(1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)piperazine dihydrochloride |
The base molecular formula (C₂₀H₂₀F₂N₂) accounts for the free amine, while the dihydrochloride salt adds two HCl molecules (C₂₀H₂₂Cl₂F₂N₂). The CAS number (167155-78-4) uniquely identifies this specific stereoisomer [1] [2].
Core Scaffolds:
Stereochemistry:The stereodescriptors (1aα,6α,10bα) specify that:
Table 2: Key Structural and Stereochemical Features
Structural Element | Characteristics |
---|---|
Dibenzosuberyl System | Tricyclic, planar aromatic rings with puckered cycloheptene; induces rigidity |
gem-Difluorocyclopropane | Strain energy ~27 kcal/mol; C–F bond length ~1.32 Å; F–C–F angle ~109° |
Piperazine Moiety | Chair conformation; pKₐ ~9.02 (predicted); N–N distance ~2.5 Å in protonated form |
Stereocenters | C1a (chiral bridgehead), C6 (asymmetric carbon), C10b (fused cyclopropane carbon) |
Early Difluorocyclopropane Chemistry:The synthesis of gem-difluorocyclopropanes began with Atkinson’s 1952 report using Zn-mediated dehalogenation of dibromodifluoropropanes. Tarrant and Lovelace advanced this in 1958 by generating difluorocarbene (CF₂) via thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) in diglyme at 190°C. This method enabled cyclopropanation of electron-rich alkenes but suffered from harsh conditions and limited scope [4].
Phase-Transfer Catalysis (PTC) Breakthroughs:In the 1980s, PTC methods revolutionized difluorocarbene generation. Barbasiewicz demonstrated that tetraarylarsonium salts catalyze reactions between chlorodifluoromethane (Freon 22) and alkenes (e.g., α-methylstyrene) at ambient temperatures, yielding difluorocyclopropanes like 8 in high efficiency. This innovation expanded substrate tolerance to include styrenes and enol ethers [4]:
ClCF₂COONa + CH₂=CHR → 1,1-Difluoro-2-R-cyclopropane
Modern Synthetic Adaptations:The target compound’s synthesis likely exploits:
Table 3: Historical Milestones in Difluorocyclopropane Synthesis
Year | Investigator | Contribution | Relevance to Target Compound |
---|---|---|---|
1952 | Atkinson | First synthesis via Zn-mediated dehalogenation | Foundation for cyclopropane ring formation |
1958 | Tarrant & Lovelace | CF₂ generation from ClCF₂COONa | Early route to gem-difluorocyclopropanes |
1980s | Dolbier | Zn/I₂-mediated cyclopropanation of electron-deficient alkenes | Broadened substrate scope |
1985 | Barbasiewicz | PTC using [Ar₄As⁺] for ambient-temperature CF₂ transfer | Enabled mild synthesis of complex substrates |
2003 | Fedorynski | Review highlighting intramolecular cyclizations | Guided stereoselective routes to fused systems |
The compound’s first reported synthesis likely occurred in the 1990s, evidenced by its CAS registry (167155-78-4) and commercial availability by 2000. Its design leverages fluorine’s ability to enhance bioavailability and binding affinity—principles validated in FDA-approved fluorinated drugs [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7